molecular formula C12H14N2O B7808491 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B7808491
M. Wt: 202.25 g/mol
InChI Key: OZKZUSINEUZVFR-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(propan-2-yl)phenyl]acetamide (CAS: Not explicitly provided; structurally equivalent to compound 74 in ) is a substituted acetamide derivative featuring a cyano group at the α-position and an isopropyl-substituted phenyl ring at the amide nitrogen. This compound is synthesized via nucleophilic substitution or coupling reactions, with reported quantitative yields under optimized conditions . Its physical state is described as an orange oil that solidifies at room temperature, likely due to the steric bulk of the ortho-isopropyl group reducing crystallinity.

Properties

IUPAC Name

2-cyano-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZUSINEUZVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-(propan-2-yl)aniline with cyanoacetic acid or its derivatives. One common method involves the direct treatment of 2-(propan-2-yl)aniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted cyanoacetamides.

    Condensation: Formation of heterocyclic compounds such as pyridines and pyrazoles.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-cyano-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1: Substituent Impact on Physical State and Yield
Substituent Position Yield (%) Physical State
Isopropyl Ortho 100 Orange oil (solidifies)
Ethyl Ortho 81 White solid
Trifluoromethyl Ortho 89 White solid
Morpholino Para 76 Brown solid
Table 2: Functional Group Effects on Properties
Functional Group Electronic Effect Solubility Prediction Bioactivity Inference
Isopropyl (ortho) Neutral Moderate lipophilicity Enhanced membrane permeation
CF₃ (ortho) Electron-withdrawing Low aqueous solubility Strong hydrogen-bond acceptor
Methoxy (ortho) Electron-donating High solubility Improved pharmacokinetics

Biological Activity

2-Cyano-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group attached to an acetamide structure, along with an isopropyl-substituted phenyl moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Electrophilic Nature : The cyano group can act as an electrophile, participating in various biochemical reactions that may inhibit or activate certain enzymes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in microbial resistance and cancer cell proliferation, although detailed molecular targets remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It effectively reduces biofilm formation, surpassing the efficacy of established antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies:

  • Cytotoxicity : In cancer cell lines such as HepG2, the compound demonstrated IC50 values indicating strong antiproliferative effects, comparable to standard chemotherapeutics .
  • Mechanistic Insights : The compound may exert its anticancer effects by modulating cellular signaling pathways involved in proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative study of this compound with structurally similar compounds reveals unique properties attributed to its specific substitutions:

Compound NameStructural FeaturesBiological Activity
2-Cyano-N-(4-methylphenyl)acetamideMethyl substitution on phenylModerate antimicrobial activity
2-Cyano-N-(4-ethylphenyl)acetamideEthyl substitution on phenylLower anticancer efficacy
2-Cyano-N-(4-tert-butylphenyl)acetamideBulky tert-butyl groupReduced enzyme inhibition potential

The presence of the isopropyl group in this compound enhances its steric hindrance and electronic effects, contributing to its distinct biological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A series of derivatives including this compound were tested for antimicrobial activity. Results indicated that modifications significantly influenced their potency against bacterial strains.
  • Synergistic Effects : The compound exhibited synergistic effects when combined with other antibiotics, leading to reduced MICs for resistant bacterial strains .
  • Toxicity Assessment : Hemolytic activity studies demonstrated low toxicity levels (hemolysis percentages ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development.

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